molecular formula C25H28Cl2N2O6S B14452165 4-Thiazolidinecarboxylic acid, 3-(3-(2-(p-chlorophenoxy)-2-methylpropionamido)-2-(p-chlorophenoxy)propionyl)-5,5-dimethyl- CAS No. 74007-99-1

4-Thiazolidinecarboxylic acid, 3-(3-(2-(p-chlorophenoxy)-2-methylpropionamido)-2-(p-chlorophenoxy)propionyl)-5,5-dimethyl-

Cat. No.: B14452165
CAS No.: 74007-99-1
M. Wt: 555.5 g/mol
InChI Key: FZMKVDHKQMOTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolidinecarboxylic acid, 3-(3-(2-(p-chlorophenoxy)-2-methylpropionamido)-2-(p-chlorophenoxy)propionyl)-5,5-dimethyl- is a complex organic compound that features a thiazolidine ring, carboxylic acid group, and multiple chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring This can be achieved through the cyclization of cysteine derivatives with aldehydes or ketones

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on understanding these activities and developing new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Phenoxyacetic Acids: These compounds share the chlorophenoxy group and are used as herbicides.

Properties

CAS No.

74007-99-1

Molecular Formula

C25H28Cl2N2O6S

Molecular Weight

555.5 g/mol

IUPAC Name

3-[2-(4-chlorophenoxy)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C25H28Cl2N2O6S/c1-24(2,35-18-11-7-16(27)8-12-18)23(33)28-13-19(34-17-9-5-15(26)6-10-17)21(30)29-14-36-25(3,4)20(29)22(31)32/h5-12,19-20H,13-14H2,1-4H3,(H,28,33)(H,31,32)

InChI Key

FZMKVDHKQMOTBW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(CS1)C(=O)C(CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.